2-Cyanopiperidine-13C

Description

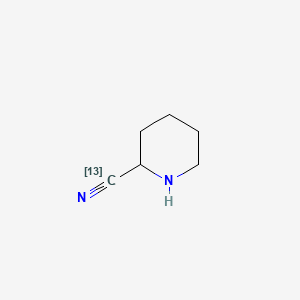

Structure

3D Structure

Propriétés

IUPAC Name |

piperidine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVXLTMRALFZIS-HOSYLAQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(C1)[13C]#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Role of Piperidine Scaffolds in Pharmacokinetics

The Molecular Architecture and Analytical Utility of 2-Cyanopiperidine-13C A Technical Whitepaper for Drug Development Professionals Prepared by: Senior Application Scientist

The piperidine ring is one of the most ubiquitous structural motifs in medicinal chemistry, serving as the core scaffold for a vast array of neuroactive agents, anticoagulants, and antineoplastic drugs[1]. During the preclinical phases of drug development, understanding the metabolic fate of these piperidine-containing compounds is critical. Cytochrome P450 (CYP450) enzymes frequently oxidize piperidine rings to highly reactive iminium ion intermediates, which can covalently bind to proteins and cause time-dependent CYP inhibition or hepatotoxicity[2].

To study these pathways, researchers utilize 2-Cyanopiperidine derivatives. By introducing a cyano group at the 2-position, the transient iminium ions are "trapped" into stable α-aminonitriles, allowing for their isolation and characterization[2]. 2-Cyanopiperidine-13C (CAS: 1391052-06-4) elevates this methodology by incorporating a heavy carbon-13 isotope. This specific isotopic labeling provides an indispensable internal standard for Isotope Dilution Mass Spectrometry (IDMS) and highly resolved metabolic tracing via NMR.

Physicochemical Profile and Isotopic Advantage

Unlike deuterium-labeled standards, which can suffer from rapid hydrogen-deuterium (H/D) exchange in acidic or basic biological matrices, carbon-13 labeling provides absolute metabolic and chemical stability. The 13C atom is typically incorporated at the cyano carbon, ensuring the label remains intact even if the piperidine ring undergoes further downstream metabolism.

Table 1: Physicochemical Properties of 2-Cyanopiperidine-13C [3]

| Property | Value | Analytical Implication & Causality |

|---|---|---|

| Chemical Formula | C5(13C)H10N2 | The +1 Da mass shift enables the creation of distinct Multiple Reaction Monitoring (MRM) channels in MS/MS without chromatographic separation. |

| Molecular Weight | 111.15 g/mol | Differentiates the standard from the endogenous unlabeled baseline (110.16 g/mol ), eliminating background noise. |

| LogP | ~0.98 | Moderate lipophilicity ensures excellent retention and predictable elution on standard C18 reverse-phase LC columns. |

| Boiling Point | 226.4 °C (at 760 mmHg) | High thermal stability makes the compound suitable for both LC-MS/MS and GC-MS (post-derivatization) workflows. |

| Label Position | Cyano Carbon (-13C≡N) | Covalently locked in the molecular skeleton; entirely immune to solvent-induced isotopic exchange, ensuring absolute quantification accuracy. |

Synthetic Trajectories and Isotopic Fidelity

The synthesis of 2-Cyanopiperidine-13C relies on the precise chemoenzymatic or chemical generation of a cyclic iminium intermediate, followed by nucleophilic trapping using 13C-labeled potassium cyanide (K13CN)[4]. This route is highly favored because it guarantees 100% incorporation of the 13C label at a specific, non-exchangeable site.

Caption: Synthetic pathway and labeling mechanism for 2-Cyanopiperidine-13C via iminium trapping.

Methodology 1: Synthesis and Labeling Protocol

This protocol is designed as a self-validating system to ensure high isotopic purity and prevent unlabeled contamination.

-

Precursor Activation: Dissolve the piperidine precursor in an anhydrous aprotic solvent (e.g., dichloromethane) under a strict nitrogen (N2) atmosphere.

-

Causality: Water must be rigorously excluded to prevent the premature hydrolysis of the highly electrophilic iminium intermediate into a ring-opened amino-aldehyde.

-

-

Iminium Generation: Introduce a mild oxidizing agent (e.g., mercuric acetate or an electrochemical anodic oxidation setup) at 0°C.

-

Causality: Controlled low-temperature oxidation prevents over-oxidation to the lactam (piperidone) and stabilizes the transient iminium ion.

-

-

Isotope Introduction (Trapping): Add a buffered aqueous solution of K13CN (Potassium cyanide-13C) utilizing a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Causality: K13CN is highly water-soluble, whereas the iminium ion resides in the organic phase. The phase-transfer catalyst shuttles the 13C-cyanide into the organic layer, driving the nucleophilic attack to completion without requiring harsh, degradation-inducing conditions.

-

-

Quenching and Extraction: Quench the reaction with saturated NaHCO3 and extract with ethyl acetate.

-

Causality: The mild alkaline quench neutralizes residual acids while keeping the basic piperidine nitrogen unprotonated, maximizing the partition coefficient into the organic phase.

-

-

Quality Control (QC) Validation: Purify via silica gel chromatography. Validate isotopic purity using 13C-NMR.

-

Causality: The success of the synthesis is confirmed by observing a highly enhanced, singular resonance peak at ~118 ppm in the 13C-NMR spectrum, confirming the exclusive presence of the labeled cyano group.

-

Analytical Workflows in Pharmacokinetics

In drug metabolism and pharmacokinetics (DMPK), quantifying the exact amount of reactive metabolites is notoriously difficult due to their transient nature. By using 2-Cyanopiperidine-13C as an internal standard, scientists can perform Isotope Dilution Mass Spectrometry (IDMS) to quantify the exact amount of piperidine-derived iminium ions trapped during in vitro microsomal incubations[2].

Caption: Isotope dilution LC-MS/MS workflow using 2-Cyanopiperidine-13C as an internal standard.

Methodology 2: Isotope Dilution LC-MS/MS Protocol

-

Matrix Preparation & Spiking: Aliquot 100 µL of the biological matrix (e.g., human liver microsome incubation). Immediately spike with 10 µL of 2-Cyanopiperidine-13C working solution (100 ng/mL).

-

Causality: Spiking the internal standard before any sample manipulation ensures that any subsequent analyte loss (due to degradation or poor extraction recovery) affects the 12C target and 13C standard equally. The ratio remains constant, ensuring absolute quantification.

-

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

-

Causality: Acetonitrile rapidly denatures matrix proteins, releasing bound analytes. The acidic environment ensures the piperidine nitrogen remains protonated, increasing its solubility in the polar supernatant.

-

-

Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UPLC column. Utilize a gradient of water and acetonitrile (both containing 0.1% formic acid).

-

Causality: Because 12C and 13C isotopes have virtually identical physicochemical properties, the target analyte and the 13C-standard will co-elute perfectly. This co-elution subjects both compounds to the exact same matrix suppression effects in the MS source, canceling out ionization variability.

-

-

MS/MS Detection: Monitor the specific MRM transitions in positive Electrospray Ionization (ESI+) mode. Set the Q1 mass for the target at m/z 111 (for [M+H]+) and the internal standard at m/z 112.

-

Causality: The +1 Da mass shift allows the mass spectrometer's quadrupole to cleanly differentiate the endogenous metabolite from the spiked standard, yielding two distinct chromatograms from a single co-eluting peak.

-

Conclusion

2-Cyanopiperidine-13C is far more than a simple chemical reagent; it is a highly engineered analytical tool. By leveraging the stability of carbon-13 and the specific reactivity of the cyano-trapping mechanism, researchers can accurately map the metabolic fate of piperidine-based therapeutics. Whether used as a starting material for synthesizing complex, enantiopure 2-substituted piperidine alkaloids[4] or as a robust internal standard in high-throughput DMPK screening, its integration into drug development workflows ensures data integrity and accelerates the path to safer pharmaceuticals.

References

-

Nazabadioko, S., et al. "Chemoenzymatic Synthesis of (S)-2-Cyanopiperidine, a Key Intermediate in the Route to (S)-Pipecolic Acid and 2-Substituted Piperidine Alkaloids." ResearchGate. Available at:[Link][4]

-

Gajula, S. N. R., et al. "Time-dependent CYP inhibition." ResearchGate. Available at:[Link][2]

Sources

Stability and Solubility Dynamics of 2-Cyanopiperidine-13C: A Technical Guide for Metabolic Trapping and Isotopic Workflows

Executive Overview

In the landscape of preclinical drug development, the identification of reactive metabolites is a critical gatekeeping step to prevent idiosyncratic drug-induced liver injury (DILI). Piperidine-containing pharmacophores are notoriously susceptible to cytochrome P450-mediated oxidation, yielding highly reactive electrophilic iminium ions[1]. To detect these transient species, researchers employ isotopic cyanide trapping assays.

2-Cyanopiperidine-13C (CAS: 1391052-06-4)[2] serves as the definitive stable isotope-labeled standard for these assays. By incorporating a Carbon-13 atom into the cyano group, this molecule provides a distinctive +1 Da mass shift, enabling high-resolution LC-MS/MS systems to differentiate true metabolic adducts from endogenous biological noise[1]. However, as an α -aminonitrile, 2-Cyanopiperidine-13C exhibits complex thermodynamic and kinetic behaviors. This whitepaper dissects its solubility limits, structural stability, and degradation pathways, providing self-validating protocols for its use in advanced analytical workflows.

Physicochemical & Isotopic Profiling

The structural causality of 2-Cyanopiperidine-13C dictates its behavior in solution. The molecule consists of a lipophilic piperidine ring adjacent to a highly polar, electron-withdrawing cyano group. This substitution significantly alters the basicity of the secondary amine (pKa ~7.2) compared to unsubstituted piperidine (pKa ~11.2).

Table 1: Core Physicochemical Properties

| Property | Value / Characteristic | Mechanistic Rationale |

| Molecular Formula | C 5 ( 13 C)H 10 N 2 | The 13 C isotope is localized specifically at the nitrile carbon to ensure the mass shift is preserved during MS/MS fragmentation of the piperidine ring[3]. |

| Molecular Weight | 111.15 g/mol | Provides a precise +1.0033 Da shift compared to the unlabeled analog (110.15 g/mol )[2]. |

| Physical State | Colorless to pale yellow oil | The lack of a crystalline lattice in the free base form lowers the energy barrier for solvation but increases susceptibility to thermal degradation[4]. |

| Isotopic Enrichment | ≥ 99 atom % 13 C | Critical for maintaining a strict 1:1 isotopic doublet ratio when used alongside unlabeled standards in MS calibration. |

Thermodynamic Solubility Matrix

Solvation of 2-Cyanopiperidine-13C is governed by the polarity of the solvent and the protonation state of the secondary amine. As a free base, the molecule is highly lipophilic.

Causality of Solvent Selection: Protic solvents (like water or methanol) can hydrogen-bond with the amine and the nitrile nitrogen. However, in aqueous environments at physiological pH (7.4), the molecule exists near its pKa, creating a dynamic equilibrium between the protonated and unprotonated states. This equilibrium directly impacts both solubility and chemical stability.

Table 2: Solubility Profile across Standard Solvents

| Solvent System | Solubility Limit | Solvation Mechanism & Applicability |

| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Optimal. Aprotic nature prevents proton exchange and subsequent retro-Strecker degradation. Used for primary stock solutions[1]. |

| Dichloromethane (DCM) | > 50 mg/mL | Highly soluble due to lipophilic piperidine ring. Ideal for synthetic extraction and liquid-liquid partitioning. |

| Acetonitrile (MeCN) | > 30 mg/mL | Excellent solubility; preferred organic modifier for LC-MS/MS mobile phases due to low chemical reactivity with the analyte. |

| Aqueous Buffer (pH 2.0) | ~ 15 mg/mL | Amine is fully protonated (cationic), maximizing ion-dipole interactions with water. |

| Aqueous Buffer (pH 7.4) | < 2 mg/mL | Molecule is partially unprotonated. Hydrophobic collapse of the piperidine ring limits aqueous solubility. |

Chemical Stability & Degradation Kinetics

The most critical vulnerability of 2-Cyanopiperidine-13C is its susceptibility to the retro-Strecker reaction (decyanation)[5]. α -aminonitriles are not entirely stable entities; they exist in a thermodynamic equilibrium with their corresponding iminium ion and free cyanide.

-

Aqueous Instability (pH > 7): Under basic or neutral aqueous conditions, the unprotonated amine facilitates the expulsion of the cyanide ion. The resulting iminium ion rapidly hydrolyzes to a ring-opened amino-aldehyde.

-

Thermal Degradation: Elevated temperatures provide the kinetic energy required to overcome the activation barrier for decyanation.

-

Configurational Stability: The chiral center at C2 is prone to epimerization via the reversible dissociation of the cyano group, meaning enantiopure versions will rapidly racemize in solution unless kept at cryogenic temperatures[6].

Table 3: Degradation Kinetics

| Storage Condition | Estimated Half-Life | Primary Degradation Pathway |

| DMSO (Anhydrous, -20°C) | > 24 Months | Negligible. Aprotic and cryogenic conditions halt kinetics. |

| Aqueous Buffer (pH 7.4, 37°C) | ~ 4 - 6 Hours | Rapid retro-Strecker decyanation → Iminium hydrolysis. |

| Aqueous Acid (pH 2.0, 25°C) | ~ 7 Days | Acid-catalyzed hydrolysis of the nitrile to an amide/carboxylic acid (pipecolic acid)[7]. |

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity during metabolic trapping assays, the handling of 2-Cyanopiperidine-13C must be strictly controlled. The following protocols are designed as self-validating systems, incorporating immediate quality control (QC) checkpoints.

Protocol A: Preparation of Anhydrous Isotopic Stock Solutions

Mechanistic Rationale: Water acts as a nucleophile and a proton shuttle, initiating degradation. By enforcing strictly anhydrous conditions, the thermodynamic equilibrium is locked, preserving the α -aminonitrile intact.

-

Equilibration: Allow the sealed vial of 2-Cyanopiperidine-13C to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation on the cold oil.

-

Solvation: Reconstitute the standard in anhydrous, LC-MS grade DMSO to achieve a primary stock concentration of 10 mM.

-

Aliquot Generation: Dispense into 50 μ L single-use aliquots in amber glass vials with PTFE-lined septa. Causality: Amber glass prevents photo-oxidative degradation of the amine; single-use aliquots prevent freeze-thaw degradation.

-

Storage: Immediately flush vials with dry Argon gas and store at -80°C.

-

Validation Check: Analyze a freshly prepared 1:1000 dilution (in MeCN) via direct-infusion MS. The spectrum must show a dominant [M+H] + peak at m/z 112.15, with < 1% signal at m/z 85.1 (the decyanated iminium fragment).

Protocol B: Stability-Indicating LC-MS/MS Assay

Mechanistic Rationale: To verify that the standard has not degraded during the biological incubation phase, a chromatographic method must separate the intact adduct from its degradation products.

-

Mobile Phase Setup:

-

Phase A: 0.1% Formic Acid in Water (Maintains amine protonation, suppressing on-column decyanation).

-

Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 μ m). Run a steep gradient from 5% B to 95% B over 3 minutes. Causality: Rapid elution minimizes the time the analyte spends in the aqueous mobile phase.

-

MRM Transitions: Monitor the specific fragmentation of the 13 C-labeled standard:

-

Quantifier: m/z 112.1 → 85.1 (Loss of H 13 CN)

-

Qualifier: m/z 112.1 → 57.1 (Ring cleavage)

-

-

Validation Check: If a peak is observed at the retention time of 2-Cyanopiperidine but the mass is m/z 111.1, isotopic dilution or contamination has occurred. The assay must be rejected.

Mechanistic Workflow: Iminium Trapping

The primary application of 2-Cyanopiperidine-13C is as a reference standard for cyanide trapping assays. When a piperidine-based drug candidate undergoes CYP450 oxidation, it forms a transient iminium ion. The addition of a 1:1 mixture of KCN and K 13 CN traps this intermediate, forming a stable α -aminonitrile with a distinct isotopic signature[1].

Caption: Metabolic activation of piperidine to an iminium ion and subsequent isotopic trapping.

References

-

Chemical Research in Toxicology (ACS). "Cyanide Trapping of Iminium Ion Reactive Metabolites: Implications for Clinical Hepatotoxicity." ACS Publications. Available at:[Link]

-

The Journal of Organic Chemistry (ACS). "Asymmetric Synthesis. 39.1 Synthesis of 2-(1-Aminoalkyl)piperidines via 2-Cyano-6-phenyl Oxazolopiperidine." ACS Publications. Available at:[Link]

-

National Institutes of Health (PMC). "Highly enantioselective metallation–substitution alpha to a chiral nitrile." Chemical Communications. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1391052-06-4|2-Cyanopiperidine-13C|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Highly enantioselective metallation–substitution alpha to a chiral nitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note & Protocol: Synthesis of [2-¹³C]-2-Cyanopiperidine Derivatives

Audience: Researchers, scientists, and drug development professionals engaged in mechanistic studies, quantitative bioanalysis, and tracer-based assays.

Abstract: This document provides a comprehensive guide to the synthesis of 2-cyanopiperidine isotopically labeled with carbon-13 at the C2 position. The strategic introduction of a ¹³C label at the nitrile carbon creates a powerful tool for a range of applications, including quantitative mass spectrometry and NMR-based mechanistic studies. The core of this protocol is a modified Strecker synthesis, which involves the formation of a cyclic iminium ion intermediate from piperidine, followed by nucleophilic addition of a ¹³C-labeled cyanide source. We detail the rationale behind the synthetic strategy, provide a step-by-step experimental protocol, and discuss methods for purification and characterization to ensure high isotopic and chemical purity.

Introduction and Scientific Rationale

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. 2-Cyanopiperidine, in particular, is a versatile synthetic intermediate for the synthesis of more complex molecules, such as substituted piperidines and pipecolic acid derivatives[1].

The Value of Isotopic Labeling: Incorporating a stable isotope like carbon-13 (¹³C) into a molecule offers a distinct analytical advantage without altering its chemical or biological properties[]. A ¹³C-labeled compound and its unlabeled counterpart are chemically identical but distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This distinction is invaluable for:

-

Quantitative Bioanalysis: ¹³C-labeled compounds serve as ideal internal standards in LC-MS assays, co-eluting with the analyte of interest and correcting for matrix effects and ionization variability, which enables precise quantification[].

-

Mechanistic Studies: Isotope labeling allows for the unambiguous tracking of atoms through complex reaction pathways and metabolic transformations[][3].

-

NMR Spectroscopy: The presence of a ¹³C label provides a specific probe for studying molecular structure and dynamics, and for measuring kinetic isotope effects[4].

The protocol described herein focuses on introducing the ¹³C label via a labeled cyanide salt, a cost-effective and synthetically efficient approach[5]. The chosen method is a variation of the classic Strecker synthesis, a robust reaction for producing α-aminonitriles from aldehydes or ketones[6][7][8][9]. In this case, the cyclic imine (Δ¹-piperideine) serves as the electrophilic precursor[10][11].

Overview of the Synthetic Strategy

The synthesis is a two-step, one-pot procedure that leverages the in-situ formation of the Δ¹-piperideine iminium ion from a suitable piperidine precursor, followed by nucleophilic attack by ¹³C-labeled cyanide.

Step 1: In-Situ Generation of the Δ¹-Piperideine Iminium Ion Piperidine is oxidized to form its corresponding cyclic imine, Δ¹-piperideine. This intermediate is highly reactive and is typically not isolated. Common methods for this oxidation include the use of reagents like N-chlorosuccinimide (NCS) followed by a base, or via electrochemical oxidation. For this protocol, we will utilize a simple and effective method involving an oxidant that generates the iminium species directly in the reaction vessel.

Step 2: Nucleophilic Addition of ¹³C-Cyanide A commercially available, isotopically enriched cyanide source, such as potassium cyanide (K¹³CN), is introduced to the reaction. The ¹³C-labeled cyanide anion acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the stable [2-¹³C]-2-cyanopiperidine product.

Caption: Overall synthetic strategy for [2-¹³C]-2-Cyanopiperidine.

Detailed Experimental Protocol

Extreme Caution: This protocol involves the use of potassium cyanide, which is fatal if swallowed, inhaled, or in contact with skin [12]. All operations involving K¹³CN must be performed in a certified chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. A cyanide antidote kit must be readily available. Acidic conditions must be avoided as they will generate highly toxic hydrogen cyanide (HCN) gas[13]. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide and disposed of according to institutional safety guidelines.

Materials and Reagents:

-

Piperidine

-

Potassium [¹³C]cyanide (K¹³CN, 99% ¹³C enrichment)[12]

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous dichloromethane (DCM, 50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Piperidine Addition: Add piperidine (1.0 eq) to the cooled DCM. Stir for 5 minutes.

-

Oxidation to Iminium Ion: In a separate flask, dissolve N-Chlorosuccinimide (NCS, 1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the piperidine solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting slurry for an additional 1 hour at -78 °C.

-

Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise to the reaction mixture. Allow the mixture to slowly warm to 0 °C over 1 hour. A white precipitate of triethylammonium chloride will form.

-

¹³C-Cyanide Addition: In a separate vial, carefully dissolve Potassium [¹³C]cyanide (K¹³CN, 1.2 eq) in a minimal amount of deionized water (e.g., 2-3 mL). Once the iminium ion formation is complete (at 0 °C), add the K¹³CN solution to the reaction flask in one portion.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Workup and Extraction:

-

Cool the reaction mixture to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ solution (30 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM (2 x 25 mL).

-

Combine all organic layers and wash with brine (1 x 30 mL).

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The product, [2-¹³C]-2-cyanopiperidine, is typically a colorless to pale yellow oil[14].

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Data

The successful synthesis and isotopic incorporation must be confirmed through rigorous analytical techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight. The product will exhibit a molecular ion peak at M+1 compared to its unlabeled analog.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will be nearly identical to the unlabeled standard, but the signal for the proton at C2 will appear as a doublet due to one-bond coupling with the ¹³C nucleus (¹J_CH).

-

¹³C NMR: The spectrum will show a significantly enhanced signal for the C2 carbon (the nitrile carbon) at approximately 120 ppm, confirming isotopic enrichment.

-

-

Infrared (IR) Spectroscopy: The C≡N stretch will be observed around 2240-2210 cm⁻¹. The isotopic substitution causes a slight shift to a lower wavenumber compared to the ¹²C≡N bond.

Table 1: Expected Analytical Data Summary

| Analysis Technique | Expected Result for [2-¹³C]-2-Cyanopiperidine | Causality/Reason |

| HRMS (ESI+) | Calculated [M+H]⁺: 112.1022; Found: ~112.1022 | Mass increase due to one ¹³C atom. |

| ¹H NMR | H2 proton signal appears as a doublet. | One-bond scalar coupling (¹J_CH) to the ¹³C nucleus. |

| ¹³C NMR | Highly intense signal at δ ≈ 120 ppm. | High abundance of ¹³C at the nitrile carbon position. |

| IR Spectroscopy | C≡N stretch shifted to a slightly lower frequency. | The heavier ¹³C isotope lowers the vibrational frequency of the C≡N bond. |

Troubleshooting and Field-Proven Insights

-

Low Yield: The most common cause of low yield is the presence of moisture, which can hydrolyze the iminium intermediate or the NCS reagent. Ensure all glassware is flame-dried and all solvents are anhydrous.

-

Incomplete Reaction: If the reaction stalls, it may be due to inefficient formation of the iminium ion. Ensure the temperature during NCS addition is kept low (-78 °C) and that the TEA is added slowly to control the exotherm.

-

Side Product Formation: Over-oxidation can lead to side products. Adhering to the stoichiometry and dropwise addition of NCS is critical to minimize this.

-

Cyanide Handling: The use of K¹³CN in aqueous solution minimizes the risk of generating HCN gas, which can occur if the salt is exposed to acid[13]. The basicity of the triethylamine in the reaction mixture provides a safe environment for the cyanide addition.

Conclusion

This application note provides a reliable and well-characterized protocol for the synthesis of [2-¹³C]-2-cyanopiperidine. The strategic placement of the carbon-13 label at a chemically stable and synthetically important position makes this molecule a valuable tool for researchers in drug metabolism, pharmacokinetics, and mechanistic organic chemistry. By following this detailed guide, scientists can confidently produce high-purity labeled material for advanced analytical applications.

References

- Source: Journal of Labelled Compounds and Radiopharmaceuticals (via Academia.edu)

- Title: Potassium cyanide (¹³C, 99%)

- Title: The Central Role of Δ¹-Piperideine in Piperidine Alkaloid Biosynthesis: A Technical Guide Source: BenchChem URL

- Source: Google Patents (US7348435B2)

-

Title: Highly Enantioselective Titanium-Catalyzed Cyanation of Imines at Room Temperature Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: ChemInform Abstract: Chemoenzymatic Synthesis of (S)-2-Cyanopiperidine, a Key Intermediate in the Route to (S)-Pipecolic Acid and 2-Substituted Piperidine Alkaloids Source: ResearchGate URL: [Link]

-

Title: Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides Source: RSC Publishing URL: [Link]

-

Title: (S) 2-CYANOPIPERIDINE Source: LookChem URL: [Link]

-

Title: The Cyanide Ligands of [FeFe] Hydrogenase: Pulse EPR Studies of 13C and 15N-Labeled H-Cluster Source: ACS Publications URL: [Link]

-

Title: Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D Source: RSC Publishing URL: [Link]

-

Title: Strecker Synthesis Source: Master Organic Chemistry URL: [Link]

-

Title: Strecker Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Enhancing Drug Metabolism Studies with 13C-Labeled Compounds Source: Stable Isotope URL: [Link]

-

Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]

-

Title: Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR Source: PMC (PubMed Central) URL: [Link]

-

Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]

-

Title: Strecker Synthesis: Definition, Example, and Mechanism Source: Chemistry Learner URL: [Link]

-

Title: Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Strecker Synthesis: Definition, Example, and Mechanism [chemistrylearner.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. isotope.com [isotope.com]

- 13. Strecker Synthesis [organic-chemistry.org]

- 14. (S) 2-CYANOPIPERIDINE|lookchem [lookchem.com]

Application Note: Advanced LC-MS/MS Quantification of Reactive Iminium Metabolites Using 2-Cyanopiperidine-13C

Executive Summary

In preclinical drug development, the formation of reactive metabolites is a primary driver of idiosyncratic adverse drug reactions (IADRs) and drug-induced liver injury (DILI). Cyclic tertiary amines, such as piperidines, frequently undergo cytochrome P450 (CYP450)-mediated α -oxidation to form highly electrophilic iminium ions. Accurately quantifying these transient intermediates is critical for assessing hepatotoxicity risks.

This application note details a robust, self-validating LC-MS/MS methodology utilizing 2-Cyanopiperidine-13C as a Stable Isotope-Labeled Internal Standard (SIL-IS) to quantify cyanide-trapped iminium adducts. By leveraging exact isotopic co-elution, this protocol eliminates matrix-induced ion suppression variability, ensuring absolute quantitative trustworthiness.

Mechanistic Grounding: The Causality of Iminium Trapping

The structural optimization of pharmaceuticals often incorporates piperidine rings to improve pharmacokinetic properties. However, these moieties are highly susceptible to CYP450 bioactivation.

-

Bioactivation Causality : CYP450 enzymes in liver microsomes catalyze the removal of two electrons and a proton from the piperidine ring, generating an electrophilic iminium ion. Because iminium ions are "hard" electrophiles, they react poorly with traditional "soft" trapping agents like glutathione (GSH) and instead bind covalently to nucleophilic residues on critical cellular proteins, leading to toxicity ().

-

Trapping Mechanism : To capture these transient species in vitro, potassium cyanide (KCN) is introduced. The cyanide anion ( CN− ), a hard nucleophile, rapidly attacks the iminium ion, yielding a stable α -aminonitrile (e.g., 2-cyanopiperidine). Recent large-scale clinical models demonstrate that this specific cyanide trapping assay yields a 92% specificity in predicting clinical hepatotoxicity ().

Figure 1: CYP450-mediated bioactivation of piperidines and subsequent cyanide trapping mechanism.

The Analytical Advantage of 2-Cyanopiperidine-13C

The selection of an internal standard dictates the reliability of any LC-MS/MS assay. 2-Cyanopiperidine-13C (Molecular Formula: C5(13C)H10N2 ) provides a definitive analytical advantage over deuterium-labeled alternatives:

-

Elimination of the Chromatographic Isotope Effect: Deuterium (D) atoms are less lipophilic than Hydrogen (H), often causing D-labeled standards to elute slightly earlier than the target analyte in reversed-phase chromatography. This retention time shift means the analyte and the IS experience different matrix suppression environments in the ESI source. The 13C substitution in 2-Cyanopiperidine-13C ensures identical lipophilicity, guaranteeing perfect co-elution and identical matrix effects.

-

Mechanistically Sound Fragmentation: The 13C label is located on the cyano carbon. During collision-induced dissociation (CID), the molecule loses the cyano group as H13CN (-28 Da), yielding the identical m/z 84.1 product ion as the unlabeled adduct (which loses HCN , -27 Da). This parallel fragmentation pathway ensures identical detector response dynamics.

Experimental Protocols: A Self-Validating Workflow

This protocol is designed as a self-validating system. Every step incorporates a mechanistic rationale to ensure data integrity.

Step-by-Step Methodology

-

Preparation of Incubation Mixture : Combine 1.0 mg/mL Human Liver Microsomes (HLMs), 1.0 mM KCN, and 10 µM test compound in 100 mM potassium phosphate buffer (pH 7.4).

-

Causality: KCN is strictly maintained at 1.0 mM; higher concentrations risk inhibiting CYP450 catalytic activity, while lower concentrations fail to trap the iminium ions quantitatively.

-

-

Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium. Initiate the bioactivation by adding 1.0 mM NADPH.

-

Incubation : Incubate in a shaking water bath at 37°C for 60 minutes.

-

Reaction Quenching & IS Spiking : Terminate the reaction by adding an equal volume (e.g., 100 µL) of ice-cold acetonitrile pre-spiked with 50 nM of 2-Cyanopiperidine-13C .

-

Causality: The cold organic solvent simultaneously denatures the CYP450 enzymes (halting metabolism) and precipitates the proteins. Spiking the IS directly into the quench solution ensures it undergoes the exact same extraction recovery and matrix exposure as the generated analytes.

-

-

Protein Precipitation : Vortex vigorously for 2 minutes, followed by centrifugation at 14,000 × g for 15 minutes at 4°C.

-

Supernatant Extraction : Transfer the clear supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Figure 2: Step-by-step sample preparation and LC-MS/MS workflow using 2-Cyanopiperidine-13C IS.

Quantitative Data & MS Parameters

To achieve maximum sensitivity and specificity, the mass spectrometer should be operated in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 1: Optimized LC-MS/MS MRM Parameters

| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Mechanistic Rationale for Fragment |

| 2-Cyanopiperidine (Target) | 111.1 | 84.1 | 15 | Loss of unlabeled HCN (-27 Da) yielding the stable iminium ion. |

| 2-Cyanopiperidine-13C (IS) | 112.1 | 84.1 | 15 | Loss of labeled H13CN (-28 Da) yielding the identical iminium ion. |

System Suitability and Quality Control (Self-Validation)

To ensure the trustworthiness of the generated data, the assay must validate its own performance during every analytical batch. The following criteria establish the assay as a self-validating system:

Table 2: Self-Validation Acceptance Criteria

| Validation Parameter | Acceptance Criterion | Causality / Rationale |

| IS Peak Area Variation | CV < 15% across all samples | Confirms consistent ionization efficiency and proves the absence of severe, localized matrix suppression from sample to sample. |

| Negative Control (No NADPH) | Target peak area < LLOQ | Proves that adduct formation is strictly dependent on CYP450 bioactivation, ruling out artifactual chemical degradation. |

| Blank Matrix + IS | Target peak area < 20% of LLOQ | Confirms the 13C -IS does not contain unlabeled impurities, ensuring zero isotopic cross-talk into the analytical channel. |

| Calibration Linearity | R2≥0.99 | Validates the dynamic range of the detector using the Unlabeled/IS response ratio, ensuring accurate quantification. |

References

-

Title: Cyanide Trapping of Iminium Ion Reactive Metabolites: Implications for Clinical Hepatotoxicity Source: Chemical Research in Toxicology, ACS Publications (2024) URL: [Link]

-

Title: Bioactivation of Phencyclidine in Rat and Human Liver Microsomes and Recombinant P450 2B Enzymes: Evidence for the Formation of a Novel Quinone Methide Intermediate Source: Chemical Research in Toxicology, ACS Publications (2007) URL: [Link]

sample preparation of 2-Cyanopiperidine-13C for NMR spectroscopy

Application Note: Optimized Sample Preparation of 2-Cyanopiperidine-¹³C for High-Resolution NMR Spectroscopy

Introduction & Chemical Context

2-Cyanopiperidine is a highly versatile cyclic amine building block frequently utilized in the synthesis of complex alkaloids, pharmaceutical intermediates, and decadepsipeptides such as Sandramycin[1]. Isotopic enrichment at specific carbon sites (e.g., 2-Cyanopiperidine-¹³C) is a powerful technique used to track reaction mechanisms, evaluate binding kinetics, or serve as an internal standard for quantitative NMR (qNMR).

However, the ¹³C nucleus is approximately 6,000 times less sensitive than the ¹H nucleus and suffers from low natural abundance[2]. Furthermore, ¹³C nuclei often exhibit long longitudinal relaxation times ( T1 ), which can severely bottleneck data acquisition. This application note establishes a self-validating, field-proven protocol for preparing 2-Cyanopiperidine-¹³C samples to achieve superior signal-to-noise (S/N) ratios, flat baselines, and narrow linewidths.

Physicochemical Considerations & Solvent Selection

2-Cyanopiperidine (free base) is a polar, basic compound. Proper solvent selection is critical to prevent degradation and ensure sharp resonance lines.

-

Deuterated Chloroform ( CDCl3 ): The standard choice for routine 1D ¹³C and 2D HSQC/HMBC. Expert Insight: Ensure the CDCl3 is stored over silver foil or potassium carbonate. Acidic degradation of chloroform generates phosgene and DCl, which will protonate the piperidine nitrogen, drastically shifting the ¹³C and ¹H chemical shifts and broadening the signals.

-

Deuterated Tetrahydrofuran ( THF−d8 ) or DMF−d7 : Highly recommended when evaluating hydrogen-bonding networks, avoiding aggregation, or when the compound is intended for subsequent organometallic steps[1].

Quantitative Data Summary

To ensure an optimal filling factor and magnetic field homogeneity, adhere to the following empirical parameters[2][3]:

| Parameter | Routine ¹³C NMR (Qualitative) | Quantitative ¹³C NMR (qNMR) | Rationale |

| Sample Mass | 10 – 15 mg | 25 – 30 mg | ~3 mg per inequivalent carbon ensures adequate S/N without requiring excessive scans[2]. |

| Solvent Volume | 0.5 – 0.6 mL | 0.6 – 0.7 mL | Achieves a ~40–50 mm liquid height in a 5 mm tube, perfectly centering the sample in the RF coil[2]. |

| Concentration | ~15 – 25 mM | > 40 mM | Higher concentration reduces acquisition time; however, overly concentrated samples increase viscosity and broaden lines[2]. |

| Tube Specification | 5 mm (Standard) | 5 mm (High-Precision) | Precision tubes (e.g., Wilmad 528-PP) minimize camber and wall thickness variations, crucial for qNMR[3]. |

Experimental Workflow

Caption: Step-by-step workflow for the preparation of 2-Cyanopiperidine-13C NMR samples.

Detailed Step-by-Step Protocol

Step 1: Precision Weighing

-

Tare a clean, static-free 2 mL glass vial on an analytical balance (0.1 mg precision).

-

Transfer 15–30 mg of 2-Cyanopiperidine-¹³C into the vial. (Note: If utilizing the HCl salt derivative, ensure the mass is mathematically adjusted for the counterion).

Step 2: Dissolution and Internal Referencing

-

Add exactly 0.6 mL of the chosen deuterated solvent (e.g., CDCl3 containing 0.03% v/v Tetramethylsilane, TMS)[2].

-

Seal the vial and vortex for 30 seconds. If dissolution is sluggish, sonicate the vial for 1–2 minutes at room temperature.

Step 3: Filtration (Critical Step)

-

Draw the homogenized solution into a 1 mL glass syringe.

-

Attach a 0.2 µm PTFE syringe filter.

-

Filter the solution directly into a secondary clean vial to remove any microscopic particulates.

Step 4: NMR Tube Filling & Sealing

-

Using a long glass Pasteur pipette, transfer the filtered solution directly to the bottom of a high-quality 5 mm NMR tube to avoid leaving droplets on the upper walls[3].

-

Validation Check 1: Verify the solvent height is exactly between 40 mm and 50 mm using a ruler[2].

-

Validation Check 2: Inspect the sealed tube against a bright light source. The solution must be completely optically clear. Any visible striations indicate incomplete mixing (which causes broad lines), while floating fibers require re-filtration[2].

Step 5: Relaxation Agent Adjustment (For qNMR only)

-

If performing quantitative ¹³C NMR, bubble dry Oxygen ( O2 ) gas through the solution via a fine fused-silica capillary for 60 seconds prior to capping[4].

Mechanistic Insights & Troubleshooting (The "Why")

As an application scientist, it is crucial to understand the causality behind these strict protocol parameters:

-

Why is the 40–50 mm solvent height non-negotiable? The radio frequency (RF) coil in a standard NMR probe is approximately 15–20 mm long. The liquid sample must extend well above and below this coil. If the volume is too low (< 0.5 mL, height < 40 mm), the magnetic susceptibility gradients at the air-liquid interface fall within the detection region of the coil. This causes severe distortions in the local magnetic field ( B0 ), making it impossible to shim the magnet properly, resulting in broad, asymmetric lines and a catastrophic loss of resolution[2].

-

Why is microfiltration mandatory? Even microscopic undissolved particulates (dust, molecular sieve fragments, or insoluble impurities) create localized magnetic susceptibility gradients. These solid particles disrupt the homogeneity of the magnetic field and will not appear in the solution-state spectrum, but they will actively degrade the lineshape of your target compound[3].

-

The Counterintuitive Role of Oxygen in ¹³C qNMR: Typically, NMR samples are degassed (e.g., via freeze-pump-thaw) to remove dissolved paramagnetic oxygen, which broadens lines in ¹H NMR. However, ¹³C nuclei lack efficient relaxation pathways, leading to very long longitudinal relaxation times ( T1 ). If the delay between pulses ( D1 ) is not set to 5×T1 , the signal saturates, destroying quantitative accuracy. By intentionally saturating the solvent with O2 , the paramagnetic nature of oxygen acts as a relaxation agent. This dramatically shortens the ¹³C T1 , allowing for shorter D1 delays, faster acquisitions, and improving quantitative accuracy from 2.5% to 0.7%[4].

References

-

[3] NMR Sample Preparation: The Complete Guide. Organomation. URL: [Link]

-

[2] Sample Preparation Guidelines. Faculty of Mathematical & Physical Sciences - University College London (UCL). URL: [Link]

-

[4] 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters - ACS Publications (2014). URL: [Link]

-

[1] (-)-Sandramycin: Total Synthesis and Characterization of DNA Binding Properties. Journal of the American Chemical Society (1996). URL: [Link]

Sources

Application of 2-Cyanopiperidine-¹³C in Pharmacokinetic Studies: A Detailed Technical Guide

Introduction: The Power of Stable Isotope Labeling in Pharmacokinetics

In the landscape of modern drug development, a thorough understanding of a candidate compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Pharmacokinetic (PK) studies provide the critical data that informs dosing regimens, predicts potential drug-drug interactions, and ultimately influences the safety and efficacy of a new therapeutic agent. The use of stable isotope-labeled (SIL) compounds, particularly with carbon-13 (¹³C), has revolutionized these investigations by offering a non-radioactive, highly sensitive, and precise method to trace the fate of a drug molecule within a biological system.[1][2][3][4]

Unlike radioactive isotopes, stable isotopes like ¹³C do not decay, ensuring safety for use in a wider range of studies, including those in vulnerable populations.[4][5] The incorporation of ¹³C into a drug molecule creates a predictable mass shift, allowing for its unambiguous detection and differentiation from endogenous compounds and its own unlabeled counterpart using mass spectrometry.[4][] This "mass barcode" serves as a silent witness to the drug's metabolic journey, enabling the simultaneous quantification of the parent drug and its metabolites without the interference of biological matrix effects.[]

This application note provides a comprehensive guide to the use of 2-Cyanopiperidine-¹³C in pharmacokinetic studies. We will delve into the rationale behind experimental design, provide detailed protocols for in-life studies and bioanalytical assays, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope labeling for robust and reliable pharmacokinetic characterization.

The Unique Advantages of 2-Cyanopiperidine-¹³C in Tracing Piperidine Metabolism

The piperidine ring is a prevalent scaffold in a multitude of pharmaceuticals, contributing to their biological activity and physicochemical properties.[7] Understanding the metabolic fate of this ring system is crucial, as its biotransformation can lead to the formation of active or inactive metabolites, or in some cases, reactive intermediates. Common metabolic pathways for piperidine-containing drugs include N-dealkylation, oxidation, and ring contraction, often catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform.[8][9][10][11]

The use of 2-Cyanopiperidine-¹³C, with the ¹³C label strategically placed within the piperidine ring, offers several distinct advantages for studying its pharmacokinetics and metabolism:

-

Metabolic Stability of the Label: Placing the ¹³C label on the piperidine ring ensures that the isotopic signature is retained in the core structure of most metabolites, allowing for comprehensive metabolic profiling.[12]

-

Unambiguous Metabolite Identification: The characteristic mass shift imparted by the ¹³C label simplifies the identification of drug-related material in complex biological matrices like plasma, urine, and feces.[][13]

-

Accurate Quantification: 2-Cyanopiperidine-¹³C can serve as its own internal standard in a "cassette" dosing regimen with the unlabeled drug, mitigating variability from sample preparation and instrument response, leading to highly accurate pharmacokinetic data.[]

-

Elucidation of Complex Pathways: The ability to trace the ¹³C label can help in deciphering complex metabolic transformations, such as ring-opening or rearrangements, which might be difficult to discern with unlabeled compounds alone.[2][]

Proposed Metabolic Pathway of 2-Cyanopiperidine

Based on the extensive literature on the metabolism of piperidine-containing drugs, we can propose a likely metabolic pathway for 2-cyanopiperidine. The primary routes of metabolism are expected to involve oxidation reactions catalyzed by cytochrome P450 enzymes in the liver.

Caption: Proposed metabolic pathway for 2-Cyanopiperidine-¹³C.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a pharmacokinetic study in rodents using 2-Cyanopiperidine-¹³C.

Experimental Workflow Overview

Caption: Overall workflow for a pharmacokinetic study using 2-Cyanopiperidine-¹³C.

Part 1: In-Life Study Protocol

-

Animal Model:

-

Species: Sprague-Dawley rats (n=5 per group, male).

-

Acclimatization: Acclimatize animals for at least 7 days prior to the study.

-

Housing: House in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

-

Dose Preparation:

-

Prepare a formulation of 2-Cyanopiperidine-¹³C in a suitable vehicle (e.g., 0.5% methylcellulose in water) at a concentration of 1 mg/mL.

-

Ensure the formulation is homogenous by thorough vortexing and sonication.

-

-

Dosing:

-

Fast animals overnight prior to dosing.

-

Administer a single oral dose of 2-Cyanopiperidine-¹³C (e.g., 5 mg/kg) via gavage.

-

-

Sample Collection:

-

Collect blood samples (approximately 200 µL) from the tail vein into EDTA-coated tubes at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[14]

-

Immediately centrifuge the blood samples at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

For mass balance studies, house a separate cohort of animals in metabolic cages for the collection of urine and feces over 72 hours.[12][15]

-

Part 2: Bioanalytical Method Protocol (LC-MS/MS)

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS System and Conditions:

| Parameter | Condition |

| LC Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

-

MRM Transitions:

-

Determine the precursor and product ions for both 2-Cyanopiperidine-¹³C and its potential metabolites through infusion and fragmentation experiments. The ¹³C label will result in a predictable mass increase in the precursor and fragment ions containing the label.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 2-Cyanopiperidine-¹³C | [M+H]⁺ | Fragment 1, Fragment 2 |

| Hydroxy-metabolite-¹³C | [M+16+H]⁺ | Fragment 1, Fragment 2 |

| Internal Standard | [M+H]⁺ | Fragment 1, Fragment 2 |

Data Analysis and Interpretation

-

Pharmacokinetic Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

-

Use the calibration curve to determine the concentration of 2-Cyanopiperidine-¹³C in the unknown plasma samples.

-

Calculate key pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin. These parameters include:

-

Cmax (Maximum plasma concentration)

-

Tmax (Time to reach Cmax)

-

AUC (Area under the plasma concentration-time curve)

-

t1/2 (Half-life)

-

CL/F (Apparent total clearance)

-

Vd/F (Apparent volume of distribution)

-

-

-

Metabolite Profiling:

-

Analyze plasma, urine, and fecal homogenate samples in full scan and product ion scan modes to detect and identify potential metabolites.

-

The presence of the ¹³C isotopic pattern will confirm that the detected signals are drug-related.

-

Quantify major metabolites using the same principles as for the parent drug, ideally with synthesized reference standards.[15]

-

Conclusion

The use of 2-Cyanopiperidine-¹³C provides a robust and elegant solution for the detailed investigation of its pharmacokinetic properties. This stable isotope-labeled tracer enables precise quantification of the parent compound and facilitates the identification and tracking of its metabolites. The methodologies outlined in this application note offer a framework for conducting comprehensive ADME studies that can significantly accelerate drug development programs by providing high-quality, reliable data. By embracing the principles of stable isotope labeling, researchers can gain deeper insights into the complex interplay between a drug candidate and the biological system, ultimately leading to the development of safer and more effective medicines.

References

-

Stable Isotope. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds. Retrieved from [Link]

-

Min, J., & Cerny, M. A. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Medicinal Chemistry, 54(14), 4987-4997. Retrieved from [Link]

-

Nagata, T., et al. (1990). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Yakugaku Zasshi, 110(5), 343-349. Retrieved from [Link]

-

Wang, Y., et al. (2017). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 46(12), 3925-3934. Retrieved from [Link]

-

Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical Research in Toxicology, 21(9), 1674-1691. Retrieved from [Link]

-

Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674-1691. Retrieved from [Link]

-

Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 448-454. Retrieved from [Link]

-

Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. Retrieved from [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

-

Lane, A. N., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis, 6(12), 1627-1643. Retrieved from [Link]

-

Fan, T. W.-M., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 14. Retrieved from [Link]

-

Tredwell, M., et al. (2018). Synthesis of 13C-Labelled 2-Pyrones: Towards Imaging in Biomedical Applications. Molecules, 23(12), 3298. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry and Researchers. Retrieved from [Link]

-

Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

-

Peng, H., et al. (2026, February 1). Synthesis and Vibrational Characterization of Site-Specifically 13C-Labeled Thymidine Isotopes. Journal of Physical Chemistry B. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. Retrieved from [Link]

-

Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]

-

von der Au, M., et al. (2025, March 27). Development and validation of a multiclass LC–MS/MS method for the analysis of cyanotoxins. Refubium - Freie Universität Berlin. Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

-

Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

-

Ramamoorthy, A., et al. (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Clinical and Translational Science, 15(11), 2567-2575. Retrieved from [Link]

-

de la Torre, A. F., et al. (2021). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 11(52), 32909-32918. Retrieved from [Link]

-

Al-Ghamdi, M., et al. (2025, March 1). An Overview of the Potential for Pharmacokinetic Interactions Between Drugs and Cannabis Products in Humans. MDPI. Retrieved from [Link]

-

He, Y., et al. (2003). Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Drug Metabolism and Disposition, 31(2), 195-201. Retrieved from [Link]

-

Pireddu, R., et al. (2021). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry, 64(15), 11216-11237. Retrieved from [Link]

-

S., S., & C., S. (2018). In silico approach to study the metabolism and biological activities of oligomeric proanthocyanidin complexes. Journal of Young Pharmacists, 10(3), 263-268. Retrieved from [Link]

-

Davies, D. S., et al. (1976). Pharmacokinetic and pharmacological studies with clonidine in normal subjects. Clinical Science and Molecular Medicine, 51(Suppl 3), 639s-640s. Retrieved from [Link]

-

Piotrowska, K., & Albrecht, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 285, 118213. Retrieved from [Link]

-

Glavaš, M., et al. (2024). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. MDPI. Retrieved from [Link]

-

Li, Y., et al. (2020). Pharmacokinetic Study of Thirteen Ingredients after the Oral Administration of Flos Chrysanthemi Extract in Rats by UPLC-MS/MS. Evidence-Based Complementary and Alternative Medicine, 2020, 2715961. Retrieved from [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. metsol.com [metsol.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic Study of Thirteen Ingredients after the Oral Administration of Flos Chrysanthemi Extract in Rats by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lcms.cz [lcms.cz]

- 17. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 18. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

Application Note: Quantitative Bioanalysis of Anabasine in Human Plasma using 2-Cyanopiperidine-¹³C as a Novel Surrogate Tracer

Abstract

This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of anabasine in human plasma. Anabasine, a minor tobacco alkaloid, serves as a key biomarker to distinguish between tobacco use and nicotine replacement therapy. To ensure the highest level of accuracy and precision, this method employs 2-Cyanopiperidine-¹³C as a stable isotope-labeled surrogate internal standard (SIL-IS). The protocol outlines a comprehensive workflow, from sample preparation using liquid-liquid extraction (LLE) to the development and validation of the LC-MS/MS method in accordance with the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the bioanalysis of piperidine-containing compounds.

Introduction: The Imperative for a Robust Internal Standard

In quantitative bioanalysis, particularly within regulated environments, the use of an internal standard (IS) is fundamental to correct for variability during sample processing and analysis.[3] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[4] Stable isotope-labeled internal standards (SIL-ISs), where one or more atoms of the analyte are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N), are considered the gold standard.[3][5] This near-identical chemical structure ensures co-elution and similar responses to matrix effects, thereby providing the most accurate quantification.[5][6]

Anabasine, a piperidine alkaloid, is a critical biomarker for assessing tobacco exposure.[3][7] Its quantification requires a highly sensitive and selective method to differentiate it from other sources of nicotine. While a ¹³C-labeled anabasine would be the ideal IS, its commercial availability can be limited or costly. In such cases, a structurally similar compound, a surrogate IS, can be employed. This application note details the use of 2-Cyanopiperidine-¹³C as a novel surrogate SIL-IS for the quantitative analysis of anabasine. The rationale lies in the shared piperidine core structure, which is expected to confer similar extraction and chromatographic properties. The ¹³C label provides the necessary mass shift for distinct detection by the mass spectrometer.

This method is validated according to the principles outlined by the FDA and EMA, now harmonized under the ICH M10 guideline, ensuring data integrity and regulatory compliance.[1][2][8]

Experimental Workflow & Causality

The entire analytical process is designed to ensure accuracy, precision, and robustness. Each step has been optimized to minimize variability and maximize recovery.

Overall Workflow Diagram

Caption: High-level workflow for the quantitative bioanalysis of anabasine.

Materials and Reagents

| Reagent/Material | Grade | Source (Example) |

| Anabasine | Reference Standard (≥98%) | Sigma-Aldrich |

| 2-Cyanopiperidine-¹³C | Custom Synthesis (≥99% ¹³C) | Toronto Research Chemicals |

| Human Plasma (K2EDTA) | Analytical Grade | BioIVT |

| Acetonitrile | LC-MS Grade | Fisher Scientific |

| Methanol | LC-MS Grade | Fisher Scientific |

| Water | LC-MS Grade | Fisher Scientific |

| Formic Acid | LC-MS Grade | Thermo Scientific |

| Sodium Hydroxide | ACS Grade | VWR |

| Methylene Chloride | HPLC Grade | Sigma-Aldrich |

| Diethyl Ether | HPLC Grade | Sigma-Aldrich |

Analyte and Internal Standard Structures

Caption: Structures of Anabasine (Analyte) and 2-Cyanopiperidine-¹³C (IS).

Detailed Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Anabasine and 2-Cyanopiperidine-¹³C reference standards into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol. These stocks are stored at -20°C.

-

-

Working Standard Solutions:

-

Serially dilute the Anabasine primary stock with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the 2-Cyanopiperidine-¹³C primary stock with 50:50 (v/v) acetonitrile:water. This solution is used for spiking all samples.

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

The LLE protocol is designed to efficiently extract the basic anabasine and the surrogate IS from the complex plasma matrix while leaving behind endogenous interferences like proteins and phospholipids.[6]

-

Aliquot: Pipette 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Spike IS: Add 25 µL of the 100 ng/mL IS working solution to all tubes except for the blank matrix.

-

Spike Analyte: For calibration standards and QCs, add 25 µL of the corresponding anabasine working solution. For blanks and unknown samples, add 25 µL of 50:50 acetonitrile:water.

-

Vortex: Briefly vortex mix the samples (approx. 10 seconds).

-

Alkalinize: Add 50 µL of 1 N Sodium Hydroxide (NaOH). This step is crucial as it deprotonates the piperidine nitrogen, rendering the analyte and IS more soluble in the organic extraction solvent.

-

Extract: Add 600 µL of extraction solvent (90:10 v/v Methylene Chloride:Diethyl Ether).

-

Mix: Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.

-

Centrifuge: Centrifuge at 13,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Transfer: Carefully transfer the upper organic layer (approx. 550 µL) to a clean tube.

-

Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of mobile phase A (0.1% Formic Acid in Water). Vortex to ensure complete dissolution.

-

Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method & Validation

The method was developed on a Sciex Triple Quad™ 6500+ system coupled with a Shimadzu Nexera UPLC system.

Chromatographic Conditions

The goal of the chromatography is to achieve baseline separation of anabasine from potential isomers and matrix components, ensuring a clean signal for quantification.

| Parameter | Condition |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3.0 min, hold for 0.5 min, return to 5% B |

| Total Run Time | 5.0 minutes |

Mass Spectrometry Conditions

Detection is performed using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode, which provides excellent sensitivity and selectivity.[9]

| Parameter | Anabasine | 2-Cyanopiperidine-¹³C (IS) |

| Q1 Mass (m/z) | 163.2 | 114.1 |

| Q3 Mass (m/z) | 84.1 | 85.1 |

| Dwell Time (ms) | 100 | 100 |

| Declustering Potential (V) | 70 | 65 |

| Collision Energy (eV) | 25 | 22 |

| Ion Source | ESI Positive | ESI Positive |

| IonSpray Voltage (V) | 5500 | 5500 |

| Temperature (°C) | 500 | 500 |

Method Validation Summary (ICH M10)

The method was fully validated according to the ICH M10 Bioanalytical Method Validation guideline.[1][2]

| Validation Parameter | Acceptance Criteria | Result |

| Calibration Curve | 8-point curve, 1/x² weighting, r² ≥ 0.99 | Pass |

| Range (LLOQ to ULOQ) | 0.5 ng/mL to 500 ng/mL | Pass |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) of nominal | Pass |

| Selectivity | No significant interference at analyte/IS retention times | Pass |

| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Pass |

| Recovery | Consistent and reproducible | Pass (Avg. >85%) |

| Stability | Bench-top, Freeze-thaw, Long-term | Pass |

Table 1: Representative Calibration Curve Data

| Nominal Conc. (ng/mL) | Calculated Conc. (Mean, n=3) | Accuracy (%) |

| 0.5 (LLOQ) | 0.48 | 96.0 |

| 1.0 | 1.05 | 105.0 |

| 5.0 | 5.12 | 102.4 |

| 25.0 | 24.5 | 98.0 |

| 100.0 | 103.1 | 103.1 |

| 250.0 | 247.8 | 99.1 |

| 400.0 | 408.2 | 102.1 |

| 500.0 (ULOQ) | 495.5 | 99.1 |

Table 2: Inter-day Accuracy and Precision (n=3 days)

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ QC | 0.5 | 0.52 | 104.0 | 8.7 |

| Low QC | 1.5 | 1.45 | 96.7 | 6.2 |

| Mid QC | 75.0 | 78.1 | 104.1 | 4.5 |

| High QC | 375.0 | 368.9 | 98.4 | 3.8 |

Discussion & Conclusion

This application note demonstrates a robust, sensitive, and selective LC-MS/MS method for the quantification of anabasine in human plasma. The use of 2-Cyanopiperidine-¹³C as a surrogate stable isotope-labeled internal standard proved to be effective, providing excellent correction for extraction variability and matrix effects. The method meets all the validation criteria set forth by the ICH M10 guidelines, making it suitable for regulated bioanalysis in clinical and preclinical studies.[1][2]

References

-

Restek Corporation. (2020, October 26). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek Resource Hub. [Link]

-

McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS ONE, 9(7), e101816. [Link]

-

Kumar, P., TCY, S., Kumar, V., & Kumar, S. (2012). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Journal of Neuroimmune Pharmacology, 8(3), 675–686. [Link]

-

International Council for Harmonisation. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH. [Link]

-

U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

-

European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA. [Link]

-

SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

- Jemal, M., & Xia, Y. Q. (2006). The need for accuracy in internal standard-corrected matrix effect evaluation in quantitative LC/MS bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1282–1293.

- Xu, R. N., Fan, L., Rieser, M. J., & El-Shourbagy, T. A. (2007). Recent advances in high-throughput quantitative bioanalysis by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 342–355.

-

Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

-

BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. [Link]

-

European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. EMA. [Link]

Sources

- 1. Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]

- 7. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing 2-Cyanopiperidine-¹³C Synthesis